
Application of ¹³C₁₃-Citrinin in Food Safety
Analysis: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Citrinin-13C13

Cat. No.: B15566661 Get Quote

Introduction

Citrinin is a mycotoxin produced by several fungal species of the genera Penicillium,

Aspergillus, and Monascus.[1][2][3] This toxic secondary metabolite can contaminate a wide

range of food commodities, including cereals, grains, fruits, spices, and red yeast rice.[1][2][4]

Due to its nephrotoxic, hepatotoxic, and potential carcinogenic properties, the presence of

citrinin in the food chain is a significant public health concern.[1][3][4] Regulatory bodies in

various regions, including the European Union, have established maximum permissible levels

for citrinin in specific foodstuffs, such as red yeast rice supplements.[5][6][7][8]

Accurate and reliable analytical methods are crucial for monitoring citrinin levels in food and

ensuring compliance with these regulations. Liquid chromatography coupled with tandem mass

spectrometry (LC-MS/MS) has emerged as the gold standard for mycotoxin analysis due to its

high sensitivity and selectivity.[2][6][9] To overcome matrix effects and ensure the accuracy of

quantification, the use of a stable isotope-labeled internal standard is highly recommended.[4]

[10][11] ¹³C₁₃-Citrinin, a stable isotope-labeled analog of citrinin, serves as an ideal internal

standard for the precise and accurate determination of citrinin in complex food matrices.[10]

This document provides detailed application notes and protocols for the use of ¹³C₁₃-Citrinin in

food safety analysis.

Application Notes
The primary application of ¹³C₁₃-Citrinin is as an internal standard in isotope dilution mass

spectrometry (IDMS) methods for the quantification of citrinin.[10] Its structural and chemical
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similarity to the native citrinin ensures that it behaves identically during sample extraction,

cleanup, and chromatographic separation.[10] By adding a known amount of ¹³C₁₃-Citrinin to

the sample at the beginning of the analytical process, any variations or losses occurring during

sample preparation can be effectively compensated for, leading to highly accurate and precise

results.[10][11]

Key Advantages of Using ¹³C₁₃-Citrinin:

Enhanced Accuracy and Precision: Compensates for matrix effects, which can cause ion

suppression or enhancement in the mass spectrometer, leading to more reliable

quantification.[10][12]

Improved Method Ruggedness: Minimizes the impact of variations in sample preparation

procedures.[10]

Simplified Calibration: Allows for the use of external calibration curves prepared in solvent,

reducing the need for matrix-matched standards in many cases.[11]

Reliable Quantification at Low Levels: Essential for ensuring compliance with stringent

regulatory limits.

Typical Food Matrices Analyzed:

Red Yeast Rice and its supplements[5][6]

Cereals and cereal-based products (e.g., wheat, maize)[6][9][13]

Fruits and fruit juices[9]

Spices and herbs[1][9]

Nuts and seeds[9]

Quantitative Data Summary
The following tables summarize typical performance data for LC-MS/MS methods utilizing

¹³C₁₃-Citrinin for the analysis of citrinin in various food matrices.
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Table 1: Method Performance Characteristics for Citrinin Analysis

Parameter
Red Yeast Rice
Supplements

Cereal-Based Products

Limit of Detection (LOD) 0.11 µg/kg[13] <0.6 µg/kg[13]

Limit of Quantification (LOQ) 20 µg/kg[5] 2.0 µg/kg

Recovery 70-120%[14] 95-112%[15]

Repeatability (RSDr) 6.27%[14] <15%

Linearity (R²) >0.99[14] >0.99

Table 2: LC-MS/MS Parameters for Citrinin and ¹³C₁₃-Citrinin

Analyte
Precursor Ion
(m/z)

Product Ion 1
(m/z)
(Quantifier)

Product Ion 2
(m/z)
(Qualifier)

Collision
Energy (eV)

Citrinin 251.1 233.1 177.1 15

¹³C₁₃-Citrinin 264.1 245.1 186.1 15

Note: The exact m/z values and collision energies may vary depending on the specific

instrument and conditions used.

Experimental Protocols
This section provides a detailed protocol for the determination of citrinin in red yeast rice food

supplements using LC-MS/MS with ¹³C₁₃-Citrinin as an internal standard, adapted from the

EURL-MP-method_008.[5]

1. Reagents and Materials

Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

Formic acid (FA), Acetic acid (HAc)
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Magnesium sulfate (MgSO₄), anhydrous

Sodium chloride (NaCl)

Citrinin standard solution (100 µg/mL in ACN)

¹³C₁₃-Citrinin standard solution (10 µg/mL in ACN)[5]

50 mL polypropylene centrifuge tubes

Mechanical shaker

Centrifuge

Vortex mixer

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

2. Standard Solution Preparation

Citrinin Stock Solution (1 µg/mL): Dilute the 100 µg/mL citrinin standard solution 1:100 with a

dilution solution (e.g., MeOH/water/HAc 80/18/2 V/V/V).[5]

¹³C₁₃-Citrinin Stock Solution (1 µg/mL): Dilute the 10 µg/mL ¹³C₁₃-Citrinin standard solution

1:10 with the dilution solution.[5]

¹³C₁₃-Citrinin Spiking Solution (100 ng/mL): Further dilute the ¹³C₁₃-Citrinin stock solution

1:10 with the dilution solution.[5]

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the

citrinin stock solution and adding a fixed amount of the ¹³C₁₃-Citrinin spiking solution to each.

3. Sample Preparation (QuEChERS-based method)

Weigh 2 g of the homogenized red yeast rice supplement sample into a 50 mL centrifuge

tube.

Add 10 mL of extraction solvent (e.g., acetonitrile with 1% HCl and 1% HAc).[5]
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Add a known amount of the ¹³C₁₃-Citrinin spiking solution (e.g., 100 µL of 100 ng/mL

solution).[5]

Shake vigorously for 30 minutes using a mechanical shaker.[5]

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[5]

Vortex for 30 seconds to 1 minute.[5]

Centrifuge at ≥3500 rpm for 10 minutes.[5]

Take an aliquot of the upper acetonitrile layer and dilute it (e.g., 10-fold) with the dilution

solution.[5]

Filter the diluted extract through a 0.22 µm syringe filter into an LC vial for analysis.

4. LC-MS/MS Analysis

LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used.

Mobile Phase: A gradient elution with water and methanol/acetonitrile, both containing a

small percentage of formic or acetic acid, is common.

Injection Volume: 5-10 µL.

MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+)

mode and monitor the transitions specified in Table 2 using Multiple Reaction Monitoring

(MRM).

5. Quantification

The concentration of citrinin in the sample is calculated by comparing the peak area ratio of the

native citrinin to the ¹³C₁₃-Citrinin internal standard in the sample extract with the ratios

obtained from the calibration curve.
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Caption: Workflow for Citrinin Analysis in Food Samples.
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Caption: Role of ¹³C₁₃-Citrinin in Accurate Quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health,
and Detection and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15566661?utm_src=pdf-body-img
https://www.benchchem.com/product/b15566661?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2072-6651/13/4/245
https://pmc.ncbi.nlm.nih.gov/articles/PMC8874403/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8874403/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. researchgate.net [researchgate.net]

4. Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies
- PMC [pmc.ncbi.nlm.nih.gov]

5. wur.nl [wur.nl]

6. Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and
Use of Reference Materials in an International Collaborative Study - PMC
[pmc.ncbi.nlm.nih.gov]

7. mdpi.com [mdpi.com]

8. Citrinin: Effective mycotoxin analysis using HPLC & immunoaffinity columns [food.r-
biopharm.com]

9. researchgate.net [researchgate.net]

10. benchchem.com [benchchem.com]

11. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA)
[restek.com]

12. researchgate.net [researchgate.net]

13. mdpi.com [mdpi.com]

14. researchgate.net [researchgate.net]

15. Thermal Stability and Matrix Binding of Citrinin in the Thermal Processing of Starch-Rich
Foods - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application of ¹³C₁₃-Citrinin in Food Safety Analysis: A
Comprehensive Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15566661#application-of-citrinin-13c13-in-food-
safety-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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